Kaempferol 3-gentiobioside
Overview
Description
Kaempferol and its glycosides, including kaempferol 3-gentiobioside, are natural compounds with a wide distribution in plants. They exhibit a range of bioactivities, such as antitumor, antioxidant, and anti-inflammatory effects. Kaempferol glycosides can be enzymatically hydrolyzed to produce kaempferol, which has been shown to have significant biological activities .
Synthesis Analysis
The synthesis of kaempferol glycosides involves various chemical strategies. For instance, kaempferol 3-O-(3'',6''-di-O-E-p-coumaroyl)-β-D-glucopyranoside, a related compound, was synthesized using two approaches, one of which involved the formation of the flavonol 3-O-glycosidic linkage with a glycosyl bromide under phase transfer catalysis (PTC) conditions . Another synthesis approach for kaempferol derivatives involved coupling with a glucopyranosyl o-hexynylbenzoate under gold(I) catalysis . These methods highlight the chemical versatility in synthesizing kaempferol glycosides.
Molecular Structure Analysis
Kaempferol glycosides have complex structures that are often elucidated using spectroscopic techniques such as NMR. For example, a kaempferol-3-O-glucorhamnoside from Ginkgo biloba was defined as the 3-O-alpha-L-[beta-D-glucopyranosyl(1-2)rhamnopyranoside] based on 2D NMR evidence . The molecular structure of kaempferol derivatives is crucial for their biological activity and interaction with biological targets.
Chemical Reactions Analysis
Kaempferol glycosides can undergo various chemical reactions, including enzymatic hydrolysis to produce kaempferol. This process can be catalyzed by enzymes such as β-glucosidase and α-L-rhamnosidase . The chemical reactivity of kaempferol glycosides also includes their ability to form complexes with metals, which can influence their antioxidant activity .
Physical and Chemical Properties Analysis
Kaempferol glycosides have certain physical and chemical properties that affect their solubility and biological activity. For instance, modifications such as sulfonation can significantly enhance the water solubility of kaempferol, which is otherwise limited by its low aqueous solubility . The antioxidant activity of kaempferol derivatives can also be improved through structural modifications, as demonstrated by the enhanced radical scavenging activity of sulfonated kaempferol-gallium complexes .
Relevant Case Studies
Kaempferol and its derivatives have been studied in various biological contexts. For example, kaempferol was found to suppress lipid accumulation by inhibiting early adipogenesis in 3T3-L1 cells and zebrafish, suggesting potential anti-obesity effects . Additionally, kaempferol 3-neohesperidoside has been shown to stimulate glycogen synthesis in rat soleus muscle, indicating potential insulin-like properties . These case studies demonstrate the therapeutic potential of kaempferol glycosides in treating various health conditions.
Scientific Research Applications
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Antimicrobial Properties
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Prevention of Gastrointestinal Cancers
- Field: Oncology
- Application: Kaempferol has been proven to reduce tumor cell growth by modulating several pathways and molecular mechanisms .
- Method: It causes G0/G1 phase arrest in esophageal cancer, reduces G2/M cell cycle proteins in gastric cancer, induces apoptosis by Akt/mTOR pathway in pancreatic cancer, causes cell cycle arrest (especially HT-29 human colon cancer cells), and suppresses cell growth by PI3K/mTOR/MMP signaling pathways in liver cancer .
- Results: The application of nanotechnology has been shown to enhance the efficacy of kaempferol against gastrointestinal cancer .
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Neuroprotective Effects
- Field: Neurology
- Application: Kaempferol 3-gentiobioside (K3R) may be a potent drug for the prevention and treatment of neurodegenerative diseases such as Parkinson’s disease .
- Method: The methods of application or experimental procedures were not specified in the source .
- Results: K3R can be absorbed in a relatively moderate ratio in the gastrointestinal tract and transported to the brain .
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Treatment of Rheumatoid Arthritis
- Field: Rheumatology
- Application: Kaempferol inhibits FGFR3 activity by binding to the active pocket of the FGFR3 kinase domain .
- Method: The methods of application or experimental procedures were not specified in the source .
- Results: The results or outcomes obtained were not specified in the source .
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Antibacterial, Antifungal, and Antiprotozoal Activities
- Field: Microbiology
- Application: Apart from their anticarcinogenic and anti-inflammatory effects, kaempferol and its associated compounds also exhibit antibacterial, antifungal, and antiprotozoal activities .
- Method: The methods of application or experimental procedures were not specified in the source .
- Results: The development of drugs and treatment schemes based on these compounds is becoming increasingly important in the face of emerging resistance of numerous pathogens as well as complex molecular interactions between various drug therapies .
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Cardioprotective Effects
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Anti-Osteoporotic Effects
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Anxiolytic and Analgesic Effects
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Anti-Allergic Properties
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Antidiabetic Effects
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Estrogenic/Antiestrogenic Effects
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Traditional Applications
- Field: Traditional Medicine
- Application: Many of the kaempferol-containing plants are used in traditional systems all over the world for centuries to treat numerous conditions .
- Method: The methods of application or experimental procedures were not specified in the source .
- Results: The results or outcomes obtained were not specified in the source .
Future Directions
Kaempferol 3-gentiobioside has multiple therapeutic properties that target a diverse number of diseases and exhibit a specific mechanism of action for each target . It has been suggested that kaempferol can be further explored as a potential drug for treatment purposes for several chronic diseases . The prospects and the possible effective drug delivery for kaempferol are being discussed and emphasized .
properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c28-7-14-17(32)20(35)22(37)26(41-14)39-8-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-12(31)5-11(30)6-13(16)40-24(25)9-1-3-10(29)4-2-9/h1-6,14-15,17-18,20-23,26-33,35-38H,7-8H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITPRCODIALMOV-DEFKTLOSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501309020 | |
Record name | Kaempferol 3-O-gentiobioside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501309020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Kaempferol 3-gentiobioside | |
CAS RN |
22149-35-5 | |
Record name | Kaempferol 3-O-gentiobioside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22149-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kaempferol 3-O-gentiobioside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501309020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.